molecular formula C4H3LiN2O3 B1430929 Lithium(1+) ion 2-(1,3,4-oxadiazol-2-yl)acetate CAS No. 1384428-46-9

Lithium(1+) ion 2-(1,3,4-oxadiazol-2-yl)acetate

Cat. No. B1430929
M. Wt: 134 g/mol
InChI Key: KSJUXYIVRHAMJL-UHFFFAOYSA-M
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Description

“Lithium(1+) ion 2-(1,3,4-oxadiazol-2-yl)acetate” is a compound with the CAS Number: 1384428-46-9 . It has a molecular weight of 134.02 . The IUPAC name for this compound is lithium 1,3,4-oxadiazol-2-ylacetate .


Molecular Structure Analysis

The InChI code for this compound is 1S/C4H4N2O3.Li/c7-4(8)1-3-6-5-2-9-3;/h2H,1H2,(H,7,8);/q;+1/p-1 . This indicates that the compound consists of a lithium ion and a 1,3,4-oxadiazol-2-ylacetate ion.


Physical And Chemical Properties Analysis

This compound is a powder at room temperature .

Scientific Research Applications

Application in Medicinal Chemistry

  • Specific Scientific Field: Medicinal Chemistry .
  • Summary of the Application: The compound is used in the design and synthesis of novel derivatives that act as effective inhibitors of the epidermal growth factor receptor (EGFR), which plays a critical role in governing the cell cycle . This makes it a promising target for the development of anticancer drugs .
  • Methods of Application or Experimental Procedures: A novel series of compounds were designed using fragment-based drug design (FBDD) efforts and synthesized . The synthesized compounds underwent thorough characterization using 1HNMR, 13CNMR, HRMS, and mass spectrum analyses . The in vitro anticancer activities of the newly developed compounds were evaluated against four human cancer cell lines such as prostate cancer (PC3 & DU-145), lung cancer (A549), and liver cancer (HEPG2) using the MTT method .
  • Results or Outcomes: The results demonstrated significant anticancer activity for several compounds, with five compounds exhibiting superior potency compared to the established anticancer drug etoposide . Notably, one compound emerged as the most promising, displaying potent cytotoxicity . The compounds showed a pronounced selectivity against cancer cell lines, with no observable impact on the normal cell lines . The findings revealed a robust inhibitory effect against the EGFR wild-type enzyme .

Application in Anti-Infective Agents

  • Specific Scientific Field: Medicinal Chemistry .
  • Summary of the Application: 1,2,4-oxadiazoles have been synthesized as anti-infective agents having anti-bacterial, anti-viral, anti-leishmanial, etc. activities . They are used in the design of new chemical entities to act against these microorganisms .
  • Methods of Application or Experimental Procedures: The synthesis of nitrogen- and oxygen-containing scaffolds has gained momentum due to their versatility in the arsenal of drug discovery . Oxadiazoles, being five-membered heterocyclic scaffold with an oxygen and two nitrogen atoms constitute four regioisomeric structures such as 1,2,3-oxadiazole, 1,2,5-oxadiazole, 1,2,4-oxadiazole and 1,3,4-oxadiazole .
  • Results or Outcomes: The scarcity of curative action of antibiotics and anti-infective agents and complex genomic structure of microorganism has led to resistance among them leading to ineffectiveness of the currently used treatment regimen . The resistance to antibiotics has become a threat to the world in the absence of effective anti-infective therapeutics with the demand of new hybrid drugs acting against resistant microorganism .

Application in Anti-Infective Agents

  • Specific Scientific Field: Medicinal Chemistry .
  • Summary of the Application: 1,2,4-oxadiazoles have been synthesized as anti-infective agents having anti-bacterial, anti-viral, anti-leishmanial, etc. activities . They are used in the design of new chemical entities to act against these microorganisms .
  • Methods of Application or Experimental Procedures: The synthesis of nitrogen- and oxygen-containing scaffolds has gained momentum due to their versatility in the arsenal of drug discovery . Oxadiazoles, being five-membered heterocyclic scaffold with an oxygen and two nitrogen atoms constitute four regioisomeric structures such as 1,2,3-oxadiazole, 1,2,5-oxadiazole, 1,2,4-oxadiazole and 1,3,4-oxadiazole .
  • Results or Outcomes: The scarcity of curative action of antibiotics and anti-infective agents and complex genomic structure of microorganism has led to resistance among them leading to ineffectiveness of the currently used treatment regimen . The resistance to antibiotics has become a threat to the world in the absence of effective anti-infective therapeutics with the demand of new hybrid drugs acting against resistant microorganism .

Safety And Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements are P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

lithium;2-(1,3,4-oxadiazol-2-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4N2O3.Li/c7-4(8)1-3-6-5-2-9-3;/h2H,1H2,(H,7,8);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSJUXYIVRHAMJL-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].C1=NN=C(O1)CC(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3LiN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

134.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Lithium(1+) ion 2-(1,3,4-oxadiazol-2-yl)acetate

CAS RN

1384428-46-9
Record name lithium 2-(1,3,4-oxadiazol-2-yl)acetate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Lithium(1+) ion 2-(1,3,4-oxadiazol-2-yl)acetate
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Lithium(1+) ion 2-(1,3,4-oxadiazol-2-yl)acetate
Reactant of Route 3
Lithium(1+) ion 2-(1,3,4-oxadiazol-2-yl)acetate
Reactant of Route 4
Lithium(1+) ion 2-(1,3,4-oxadiazol-2-yl)acetate
Reactant of Route 5
Lithium(1+) ion 2-(1,3,4-oxadiazol-2-yl)acetate
Reactant of Route 6
Lithium(1+) ion 2-(1,3,4-oxadiazol-2-yl)acetate

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